molecular formula C4H6N4OS B1165586 Phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxypropyl] ester CAS No. 100573-89-5

Phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxypropyl] ester

Cat. No.: B1165586
CAS No.: 100573-89-5
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Description

Phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxypropyl] ester is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphonic acid group and an alkyloxy-hydroxypropyl ester moiety. It is often used in research and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxypropyl] ester typically involves the esterification of phosphonic acid derivatives with alkyloxy-hydroxypropyl alcohols. The reaction is usually carried out under controlled conditions, such as the presence of a catalyst and specific temperature and pressure settings. One common method involves the use of microwave-assisted alkylation, which enhances the reaction efficiency and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of ionic liquids as catalysts has also been explored to improve the yield and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxypropyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester group into corresponding alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product and reaction type .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters. These products are often used as intermediates in further chemical synthesis or as final products in industrial applications .

Scientific Research Applications

Phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxypropyl] ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxypropyl] ester involves its interaction with molecular targets through its functional groups. The phosphonic acid group can form strong bonds with metal ions and other electrophilic species, while the ester group can undergo hydrolysis or other reactions to release active intermediates. These interactions and reactions contribute to the compound’s reactivity and functional properties in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxyethyl] ester
  • Phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxybutyl] ester
  • Phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxypropyl] phosphate

Uniqueness

Phosphonic acid, mono[3-(C8-10-alkyloxy)-2-hydroxypropyl] ester is unique due to its specific alkyloxy-hydroxypropyl ester moiety, which imparts distinct reactivity and functional properties compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

100573-89-5

Molecular Formula

C4H6N4OS

Molecular Weight

0

Origin of Product

United States

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